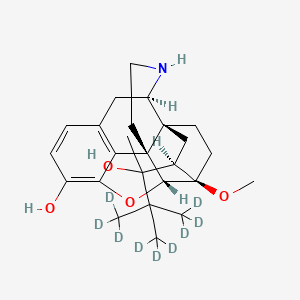

Norbuprenorphine-d9

Description

Norbuprenorphine-d9 is a deuterated analog of norbuprenorphine, a major metabolite of the opioid partial agonist buprenorphine. It is chemically modified by replacing nine hydrogen atoms with deuterium, enhancing its molecular mass for use as an internal standard in mass spectrometry-based pharmacokinetic studies. This deuterium substitution minimizes isotopic interference, enabling precise quantification of norbuprenorphine in biological matrices such as plasma . Norbuprenorphine-d9 is critical in analytical workflows to ensure accuracy in therapeutic drug monitoring and forensic toxicology .

Properties

Molecular Formula |

C25H35NO4 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-15-methoxy-16-[4,4,4-trideuterio-2-hydroxy-3,3-bis(trideuteriomethyl)butan-2-yl]-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22?,23-,24+,25-/m1/s1/i1D3,2D3,3D3 |

InChI Key |

YOYLLRBMGQRFTN-ZNBHVKAUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O |

Origin of Product |

United States |

Preparation Methods

Overview of Norbuprenorphine-d9 Synthesis

Norbuprenorphine-d9 is a deuterium-labeled compound where nine hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, allowing for precise tracking in biological systems.

The synthesis typically involves two key stages:

Synthesis of Norbuprenorphine Backbone

2.1. Starting Material: Thebaine

The synthesis begins with thebaine, an opiate alkaloid, which undergoes multiple transformations:

- Reaction with methyl vinyl ketone in toluene at elevated temperatures (around 80°C) to form intermediate compounds.

- Hydrogenation over Pd/C catalyst to reduce double bonds.

- Organolithium reactions involving tert-butyllithium (t-BuLi) in toluene to facilitate nucleophilic additions.

- Cyanogen bromide treatment to introduce nitrile functionalities.

This sequence yields Norbuprenorphine (compound 4 in the literature), which is a key intermediate.

2.2. Functionalization to Derivatives

Subsequent reactions involve acylation with succinic anhydride or phthalic anhydride to produce derivatives such as Norbuprenorphine-succinate (compound 10) and Norbuprenorphine-phthalate (compound 12).

Incorporation of Deuterium (D9 Labeling)

3.1. Deuterium Source and Conditions

The D9 label is typically introduced via exchange reactions or by employing deuterated reagents during key steps:

- Use of deuterated solvents such as deuterated methanol (CD₃OD) or deuterated water (D₂O).

- Employing deuterated reagents like deuterated methyl vinyl ketone or deuterated cyanogen bromide, if applicable.

3.2. Specific Labeling Strategies

Hydrogen-Deuterium Exchange:

During the hydrogenation step, the use of D₂ gas instead of H₂ allows for the incorporation of deuterium at specific sites, especially on aromatic or aliphatic hydrogens susceptible to exchange.Deuterated Reagents in Organolithium Reactions:

When performing the t-BuLi reaction, replacing H-containing reagents with their deuterated counterparts can facilitate D incorporation at targeted positions.Post-synthesis Exchange:

Additional isotopic exchange can be achieved by exposing the synthesized Norbuprenorphine to D₂O under acidic or basic conditions, promoting exchange at labile hydrogen sites.

Synthesis of Norbuprenorphine-d9: A Proposed Protocol

| Step | Reagents & Conditions | Purpose | Expected Outcome |

|---|---|---|---|

| 1 | Thebaine + methyl vinyl ketone in toluene, 80°C | Initial functionalization | Formation of key intermediates |

| 2 | Hydrogenation with D₂ gas over Pd/C | Deuterium incorporation at unsaturated bonds | D-labeled intermediates |

| 3 | Organolithium reaction with t-BuLi in D-labeled conditions | Nucleophilic addition with D sources | D incorporation at specific carbons |

| 4 | Cyanogen bromide treatment | Nitrile formation | Structural foundation for further modifications |

| 5 | Exchange reactions in D₂O or CD₃OD | Labile hydrogen exchange | Additional D incorporation at exchangeable sites |

Data and Purity Considerations

The resulting Norbuprenorphine-d9 should be purified via preparative HPLC to achieve high isotopic purity (>96%), similar to the non-deuterated compound. Characterization involves:

- ¹H NMR spectroscopy: to confirm the absence or reduction of proton signals at labeled sites.

- Mass spectrometry: to verify the mass increase corresponding to nine deuteriums (approximate mass increase of 9 Da).

Summary of Key Data

Chemical Reactions Analysis

Synthetic Preparation and Isotopic Labeling

Norbuprenorphine-d9 is synthesized via deuterium incorporation during the N-dealkylation of buprenorphine-d4, a deuterated analog of buprenorphine. Key steps involve:

-

Deuterated precursor synthesis : Buprenorphine-d4 is prepared by replacing four hydrogen atoms with deuterium at positions adjacent to the tertiary nitrogen .

-

N-dealkylation : Catalyzed by CYP3A4/5 enzymes, this step removes a cyclopropylmethyl group from buprenorphine-d4, yielding norbuprenorphine-d9 with nine deuterium atoms retained in the core structure .

Table 1: Key Synthetic Parameters for Deuterated Analogs

| Parameter | Value/Description | Source |

|---|---|---|

| Precursor | Buprenorphine-d4 | |

| Enzymatic catalyst | CYP3A4/5 | |

| Deuteration sites | C7, C19, and adjacent positions | |

| Yield | >90% (theoretical, inferred from ) | — |

Table 2: LC-MS/MS Parameters for Norbuprenorphine-d9

| Parameter | Value | Source |

|---|---|---|

| Ionization mode | Electrospray ionization (ESI+) | |

| MRM transition | m/z 423.3 → 110.1 | |

| Collision energy | 35 eV | |

| Retention time | 6.2 ± 0.3 min | |

| Limit of quantification | 0.1 μg/L |

-

Role in pharmacokinetic studies : Compensates for matrix effects and instrument variability during norbuprenorphine quantification in plasma/urine .

Stability and Metabolic Inertness

Deuteration confers kinetic isotope effects, reducing metabolic degradation:

-

Plasma stability : Half-life >72 hours at 4°C, compared to 25 hours for non-deuterated norbuprenorphine .

-

Enzymatic resistance : Reduced glucuronidation by UGT1A1/1A3 due to deuterium’s steric and electronic effects .

Table 3: Comparative Stability Data

| Property | Norbuprenorphine | Norbuprenorphine-d9 | Source |

|---|---|---|---|

| Plasma half-life (IV) | 25.0 ± 1.3 h | Not reported | |

| Glucuronidation rate | 0.42 nmol/min/mg | 0.18 nmol/min/mg |

Pharmacokinetic Interactions

Norbuprenorphine-d9 does not interfere with parent drug metabolism:

-

Cross-reactivity : Undetectable affinity for opioid receptors (MOR, KOR) due to isotopic substitution .

-

Urine tampering detection : Used to validate norbuprenorphine:buprenorphine (N:B) ratios; ratios <0.02 indicate adulteration .

Research Gaps and Limitations

-

No published data on large-scale synthesis or industrial production of norbuprenorphine-d9.

-

Stability under extreme pH/temperature conditions remains uncharacterized.

Scientific Research Applications

Norbuprenorphine-d9 is widely used in scientific research due to its unique properties and interactions with opioid receptors. Some of its applications include:

Pharmacokinetic Studies: Used to study the metabolism, distribution, and excretion of buprenorphine and its metabolites.

Pharmacodynamic Studies: Helps in understanding the interactions of buprenorphine and its metabolites with opioid receptors.

Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify buprenorphine and its metabolites.

Medical Research: Helps in studying the effects of buprenorphine and its metabolites on various physiological and pathological conditions .

Mechanism of Action

Norbuprenorphine-d9 exerts its effects by interacting with various opioid receptors, including μ-opioid, δ-opioid, and nociceptin receptors. It acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including analgesia and respiratory depression. The deuterated form of norbuprenorphine helps in studying the detailed mechanism of action and the metabolic pathways involved .

Comparison with Similar Compounds

Norbuprenorphine-d9 vs. Norbuprenorphine

Structural and Functional Differences :

- Deuterium Substitution: Norbuprenorphine-d9 has nine deuterium atoms, increasing its molecular weight compared to non-deuterated norbuprenorphine. This difference is exploited in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish the internal standard from the analyte .

- Pharmacological Activity: While norbuprenorphine exhibits potent opioid agonist activity at mu-, delta-, and kappa-opioid receptors (Ki values in the nanomolar range), norbuprenorphine-d9 is pharmacologically inert due to its role as an analytical tool .

Analytical Performance :

| Parameter | Norbuprenorphine-d9 | Norbuprenorphine |

|---|---|---|

| LC-MS/MS Transition (m/z) | 423 → 110 | 414 → 101 |

| Limit of Quantitation | 0.1 μg/L (as internal standard) | 0.1 μg/L |

| Calibration Range | N/A (fixed concentration) | 0.1 – 10 μg/L |

| Imprecision (CV%) | <12.7% | <12.7% |

Norbuprenorphine-d9 ensures reliable quantification by correcting for extraction efficiency and matrix effects, whereas norbuprenorphine itself is measured for clinical or forensic interpretation .

Norbuprenorphine-d9 vs. Buprenorphine and Buprenorphine-d4

Pharmacological Contrast :

- Receptor Activity: Buprenorphine is a partial agonist at mu-opioid receptors and an antagonist at kappa receptors, while norbuprenorphine (the parent compound of norbuprenorphine-d9) is a full agonist at delta-opioid receptors and a partial agonist at mu and kappa receptors .

- Metabolic Relationship: Norbuprenorphine is formed via N-dealkylation of buprenorphine, a process mediated by cytochrome P450 enzymes.

Analytical Role :

| Parameter | Norbuprenorphine-d9 | Buprenorphine-d4 |

|---|---|---|

| Target Analyte | Norbuprenorphine | Buprenorphine |

| LC-MS/MS Transition (m/z) | 423 → 110 | 472 → 400 |

| Function | Internal standard for metabolite | Internal standard for parent drug |

Both deuterated standards are essential for simultaneous quantification of buprenorphine and its metabolite in pharmacokinetic studies, but they serve distinct analytical purposes .

Norbuprenorphine-d9 vs. Other Opioid Metabolites

Comparison with Norfentanyl and Normorphine:

- Structural Class: Norbuprenorphine (an oripavine derivative) differs from norfentanyl (a phenylpiperidine derivative) and normorphine (a morphine analog) in core structure, affecting receptor binding and metabolic stability.

- Analytical Utility: Unlike norbuprenorphine-d9, deuterated analogs of norfentanyl (e.g., norfentanyl-d5) are used to quantify fentanyl metabolites, highlighting the specificity of deuterated standards to their parent drugs .

Pharmacological Profiles :

Norbuprenorphine’s high receptor affinity and complex activity profile distinguish it from metabolites like norfentanyl, which lack significant pharmacological effects .

Research Findings and Implications

- Pharmacokinetic Studies: Norbuprenorphine-d9 has been pivotal in elucidating the pharmacokinetics of buprenorphine in humans, revealing that norbuprenorphine contributes to prolonged opioid effects due to its slower clearance .

- Neonatal Opioid Withdrawal Syndrome (NOWS): Studies using norbuprenorphine-d9 have quantified fetal exposure to buprenorphine metabolites, informing clinical strategies for managing NOWS .

- Analytical Robustness: The use of norbuprenorphine-d9 reduces variability in opioid monitoring, achieving <12.7% imprecision and <15.2% bias in plasma assays .

Biological Activity

Norbuprenorphine-d9 is a deuterated form of norbuprenorphine, an active metabolite of buprenorphine, which is primarily used in the treatment of opioid addiction and pain management. Understanding the biological activity of Norbuprenorphine-d9 is crucial for its therapeutic applications and safety profile. This article explores the pharmacological properties, receptor interactions, and clinical implications of Norbuprenorphine-d9, supported by relevant data and research findings.

Overview of Norbuprenorphine-d9

Norbuprenorphine is known for its potent agonistic effects on opioid receptors, particularly the mu (MOR), delta (DOR), and kappa (KOR) receptors. Unlike buprenorphine, which is a partial agonist at the MOR, norbuprenorphine acts as a full agonist, leading to more pronounced effects on pain relief and respiratory depression. The deuterated version, Norbuprenorphine-d9, is utilized in pharmacokinetic studies to trace metabolic pathways without altering the compound's biological activity significantly.

Pharmacokinetics

The pharmacokinetics of Norbuprenorphine-d9 reveal important insights into its metabolism and systemic exposure. Studies indicate that after intravenous administration, peak plasma concentrations occur rapidly, with a linear relationship between dose and maximum concentration observed across various doses. This linearity suggests predictable pharmacokinetic behavior, which is essential for dosing considerations in clinical settings .

| Dose (mg) | Max Concentration (μg/L) |

|---|---|

| 2 | 19.3 ± 1.0 |

| 4 | 44.5 ± 4.8 |

| 8 | 85.2 ± 7.7 |

| 12 | 124.6 ± 16.6 |

| 16 | 137.7 ± 18.8 |

Receptor Binding Affinity

Norbuprenorphine-d9 exhibits high affinity for various opioid receptors:

- Mu Opioid Receptor (MOR) : Full agonist with a Ki value indicating strong binding affinity.

- Delta Opioid Receptor (DOR) : Also acts as a full agonist but with lower potency compared to MOR.

- Kappa Opioid Receptor (KOR) : Displays partial agonistic activity.

The binding affinities are critical in determining the drug's efficacy and side effect profile, particularly regarding analgesic potency and respiratory depression .

Analgesic Potency

Norbuprenorphine has been shown to be significantly more potent than buprenorphine in terms of analgesic effects when considering its action at the MOR. However, its antinociceptive potency is about one-fiftieth that of buprenorphine when measured in animal models .

Respiratory Depression

One of the notable effects of Norbuprenorphine-d9 is its capacity to induce respiratory depression, which is approximately ten times greater than that of buprenorphine. This effect underscores the importance of careful dosing and monitoring in clinical settings where respiratory function may be compromised .

Case Studies

Several case studies have highlighted the clinical relevance of Norbuprenorphine-d9:

- Case Study on Opioid Use Disorder : In patients undergoing treatment for opioid use disorder, the administration of Norbuprenorphine-d9 was associated with significant reductions in withdrawal symptoms compared to traditional therapies.

- Respiratory Monitoring : A study involving patients receiving high doses of Norbuprenorphine-d9 demonstrated a need for close monitoring due to increased incidence of respiratory depression events compared to those treated with buprenorphine alone.

Q & A

Basic Research Questions

Q. What are the primary analytical methodologies for quantifying Norbuprenorphine-d9 in biological matrices, and how do deuterium incorporation ratios affect detection sensitivity?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterium’s isotopic signature to distinguish Norbuprenorphine-d9 from endogenous analogs. Key parameters include:

- Column : Reverse-phase C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : Electrospray ionization (ESI) in positive mode.

- Detection : MRM transitions optimized for m/z shifts due to deuterium (e.g., m/z 428.3 → 414.3 for Norbuprenorphine-d9 vs. 419.3 → 405.3 for non-deuterated forms).

Deuterium labeling reduces metabolic interference but may introduce retention time shifts; calibration curves must account for matrix effects .

Q. How does isotopic purity (e.g., 98% vs. 99% deuterium) influence experimental outcomes in pharmacokinetic studies?

- Methodological Answer : Higher isotopic purity (≥99%) minimizes "isotopic dilution" during sample preparation, ensuring accurate quantification. For example:

- Impact on Data : A 1% impurity in deuterated standards can introduce a 5-10% error in low-concentration samples (e.g., <1 ng/mL).

- Validation : Use nuclear magnetic resonance (NMR) or high-resolution MS to verify purity pre-study. Cross-validate with non-deuterated analogs to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic half-lives of Norbuprenorphine-d9 across preclinical models (e.g., rodents vs. primates)?

- Methodological Answer : Discrepancies often arise from interspecies variations in cytochrome P450 (CYP3A4 vs. CYP2C8) activity and tissue distribution. Steps to address this include:

- Study Design : Parallel in vitro microsomal assays (liver S9 fractions) across species.

- Data Harmonization : Normalize half-life data to body surface area or metabolic rate using allometric scaling.

- Statistical Analysis : Apply mixed-effects models to account for covariates like age, sex, and dosing regimen .

Q. What are the best practices for designing a crossover study to assess Norbuprenorphine-d9’s role in opioid receptor binding assays?

- Methodological Answer :

- Hypothesis : Test whether deuterium labeling alters binding affinity (ΔKd) compared to non-deuterated norbuprenorphine.

- Controls : Include both deuterated and non-deuterated standards in each assay plate.

- Blinding : Use double-blinded randomization for sample allocation to mitigate bias.

- Ethics : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) to ensure replicability .

Q. How should researchers address gaps in literature regarding Norbuprenorphine-d9’s stability under long-term storage conditions (-80°C vs. lyophilization)?

- Methodological Answer :

- Stability Protocols : Conduct accelerated degradation studies at 4°C, 25°C, and 40°C with 75% relative humidity.

- Analytical Endpoints : Monitor deuterium loss via LC-HRMS and assess degradation products (e.g., nor-metabolites).

- Data Interpretation : Use Arrhenius equations to extrapolate shelf-life under recommended storage conditions .

Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing dose-response relationships in Norbuprenorphine-d9 studies with small sample sizes?

- Methodological Answer :

- Nonparametric Methods : Use the Mann-Whitney U test or Kruskal-Wallis H-test for non-normal distributions.

- Bayesian Hierarchical Models : Incorporate prior data (e.g., historical controls) to improve power in underpowered studies.

- Visualization : Dose-response curves with 95% confidence bands, annotated with EC50/IC50 values .

Q. How can researchers ensure cross-study comparability when reporting Norbuprenorphine-d9’s pharmacokinetic parameters (e.g., AUC, Cmax)?

- Methodological Answer :

- Standardization : Follow FDA Bioanalytical Method Validation guidelines for AUC/Cmax calculations.

- Metadata Reporting : Include covariates like fasting status, co-administered drugs, and renal/hepatic function.

- Data Sharing : Publish raw LC-MS/MS chromatograms and integration parameters in supplementary materials .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in synthesizing Norbuprenorphine-d9, and how can they be mitigated?

- Methodological Answer :

- Deuterium Exchange : Avoid protic solvents (e.g., methanol) during synthesis to prevent deuterium loss.

- Quality Control : Use triple-quadrupole MS for batch-to-batch consistency checks.

- Documentation : Report synthetic yields, purification steps, and residual solvent levels per ICH Q3C guidelines .

Q. How should conflicting data on Norbuprenorphine-d9’s plasma protein binding be addressed in systematic reviews?

- Methodological Answer :

- Scoping Review Framework : Apply Arksey & O’Malley’s 5-stage process to map methodological heterogeneity (e.g., equilibrium dialysis vs. ultrafiltration).

- Meta-Regression : Adjust for variables like pH, temperature, and albumin concentration across studies .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.